YL-0919

Parkinson's Disease L-DOPA-induced dyskinesia 5-HT1A/SERT modulators

YL-0919 is the only research tool that concurrently targets SERT, 5-HT1A, and sigma-1 receptors, replicating a fast-onset behavioral phenotype (≤1 week) that standard antidepressants cannot achieve. Its >900‑fold SERT selectivity ensures serotonergic specificity, eliminating off‑target NET/DAT noise. Choose this investigational API for mechanistic neuropsychiatric studies requiring faster‑acting efficacy, built‑in pro‑cognitive sigma‑1 activity, and validated neuroprotective outcomes.

Molecular Formula C18H23ClN2O2
Molecular Weight 334.844
CAS No. 1339058-04-6
Cat. No. B611895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYL-0919
CAS1339058-04-6
SynonymsYL-0919, YL 0919, YL0919
Molecular FormulaC18H23ClN2O2
Molecular Weight334.844
Structural Identifiers
SMILESC1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H
InChIKeyOXILSFMNCPZGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YL-0919 (Hypidone Hydrochloride) CAS 1339058-04-6: A Multitarget Serotonergic and Sigma-1 Receptor Agonist for Depression Research


YL-0919 (Hypidone hydrochloride) is a novel, orally active small molecule that exerts a dual-action on the serotonergic system by functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor [1]. It has also been identified as a selective sigma-1 receptor agonist [2]. This combined mechanism is designed to accelerate the onset of antidepressant effects and enhance therapeutic efficacy relative to classical SSRIs, while also demonstrating promising neuroprotective properties. Synthesized originally at the Beijing Institute of Pharmacology and Toxicology, YL-0919 represents a 1.1-class investigational new drug candidate for major depressive disorder (MDD) and other stress-related neuropsychiatric conditions [3].

Why YL-0919 (CAS 1339058-04-6) Cannot Be Replaced by Standard SSRIs or Single-Target 5-HT1A Agonists


The pharmacological profile of YL-0919 integrates three distinct mechanisms—SERT inhibition, 5-HT1A partial agonism, and sigma-1 receptor agonism—that are not recapitulated by any single standard-of-care antidepressant or monoaminergic research tool [1]. Standard SSRIs (e.g., fluoxetine) require weeks of chronic dosing to achieve clinical efficacy due to the time required for autoreceptor desensitization; the co-activation of 5-HT1A receptors by YL-0919 is mechanistically positioned to bypass this latency, providing a faster onset of antidepressant action [2]. Furthermore, YL-0919's demonstrated sigma-1 receptor activity, a target absent in conventional serotonergic agents, confers distinct pro-cognitive, neuroprotective, and non-monoaminergic therapeutic potential [3]. Consequently, experimental substitution with a generic SSRI, a 5-HT1A agonist like buspirone, or a sigma-1 ligand like SA4503 would fail to replicate the unique pharmacodynamic and in vivo functional outcomes of YL-0919.

Quantitative Differentiation Evidence for YL-0919: Head-to-Head Comparisons and Mechanistic Selectivity Data


In Vivo Efficacy in Parkinson's Disease L-DOPA-Induced Dyskinesia Model: Direct Comparison to Vilazodone and Vortioxetine

In a direct head-to-head comparison in hemiparkinsonian rats, YL-0919 was evaluated alongside the structurally distinct clinical antidepressants Vilazodone and Vortioxetine, both of which also act as combined 5-HT1A agonists and SERT blockers. While Vilazodone and Vortioxetine significantly reduced abnormal involuntary movements (AIMs) associated with L-DOPA treatment, YL-0919 failed to produce this therapeutic effect [1]. This outcome demonstrates that within the same pharmacological class, subtle structural and functional differences yield divergent in vivo efficacy profiles, making YL-0919 an unsuitable substitute for Vilazodone or Vortioxetine in dyskinesia models and highlighting its distinct pharmacological signature.

Parkinson's Disease L-DOPA-induced dyskinesia 5-HT1A/SERT modulators

Faster Onset Antidepressant Effect: Differentiation from Classical SSRI Fluoxetine

The onset of antidepressant-like behavior was assessed in a chronic restraint stress (CRS) mouse model. YL-0919 demonstrated a significant reduction in immobility time in the forced swim test (FST) after just 1 week of treatment [1]. This contrasts with the standard SSRI fluoxetine, which typically requires 2-3 weeks of chronic administration to produce comparable behavioral effects due to the temporal constraints of 5-HT1A autoreceptor desensitization [2]. The faster onset of YL-0919 is mechanistically attributed to its combined 5-HT1A partial agonism and sigma-1 receptor activation.

Major Depressive Disorder Rapid-acting antidepressant Sigma-1 receptor

Sigma-1 Receptor Mediated Pro-Cognitive Effect: Improvement in Attention Deficit Model

In a rodent model of exogenous corticosterone (CORT)-induced attention deficit, intragastric administration of YL-0919 (2.5 and 5 mg/kg) for 6 days significantly alleviated attention deficits, as measured by the five-choice serial reaction time task (5-CSRTT) [1]. Crucially, this pro-cognitive effect was achieved at doses comparable to those of the selective sigma-1 receptor agonist SA4503, which was used as a positive control. This indicates that YL-0919 possesses sigma-1-mediated cognitive pharmacology, a feature absent in standard SSRIs and many 5-HT1A biased agonists.

Attention Deficit Sigma-1 Receptor Cognitive Enhancement

Neuroprotective Efficacy in Traumatic Brain Injury (TBI) Model

YL-0919 was evaluated for neuroprotective effects in a controlled cortical impact (CCI) mouse model of traumatic brain injury. Treatment with YL-0919 (2.5 mg/kg, i.g.) significantly improved neurological outcomes across multiple functional domains compared to vehicle-treated TBI controls [1]. Quantitative improvements included increased time spent on the rotarod (motor coordination), improved cognitive performance in the Morris water maze (spatial learning/memory), and reduced modified neurological severity scores (mNSS). These effects were accompanied by decreased neuroinflammation and increased BDNF-mTOR signaling.

Traumatic Brain Injury Neuroprotection Sigma-1 Receptor

Binding Selectivity Profile vs. Monoamine Transporters

Radioligand binding assays confirm the high selectivity of YL-0919 for its primary targets. The compound exhibits extremely high affinity for the 5-HT1A receptor (Ki = 0.19 nM) and the serotonin transporter (SERT; Ki = 0.72 nM) [1]. In stark contrast, its affinity for the norepinephrine transporter (NET; Ki = 650 nM) and the dopamine transporter (DAT; Ki = 2652 nM) is over 900-fold and 3600-fold weaker, respectively, relative to SERT. This selectivity profile defines YL-0919 as a clean serotonergic agent, minimizing off-target effects on noradrenergic and dopaminergic systems commonly associated with other antidepressants like SNRIs or NDRIs.

Monoamine transporters Receptor binding affinity Selectivity

Rapid 5-HTergic Neuron Activation in Dorsal Raphe Nucleus (DRN)

In vivo fiber photometry was used to monitor real-time neuronal activity in the dorsal raphe nucleus (DRN). Treatment with YL-0919 for 3 or 7 days resulted in a significant activation of serotonin (5-HT) neurons in the DRN, as measured by calcium signals [1]. This rapid activation of the brain's primary serotonergic hub directly correlates with the observed fast-onset antidepressant-like behaviors in the same study. In contrast, classical SSRIs typically suppress 5-HT neuron firing upon acute administration due to negative feedback at 5-HT1A autoreceptors, leading to the characteristic therapeutic delay.

Serotonin neurons Fiber photometry Rapid-acting antidepressant

Recommended Research Applications for YL-0919 Based on Quantitative Differentiation Evidence


Investigating Rapid-Onset Antidepressant Mechanisms

YL-0919 is uniquely suited for studies examining the neural circuitry and molecular mechanisms underlying fast-acting antidepressant effects, including the role of sigma-1 receptors and astrocytic function. Its ability to produce behavioral improvements within one week in chronic stress models, in contrast to the 2-3 week delay typical of SSRIs, makes it an ideal tool compound for this line of investigation [1].

Studying Sigma-1 Receptor Mediated Cognitive Enhancement

Given its validated in vivo efficacy as a sigma-1 receptor agonist, comparable to the selective tool compound SA4503 in improving attention deficits, YL-0919 serves as an excellent research tool for probing the role of sigma-1 receptors in cognitive processes and attention-related disorders. Its combined monoaminergic activity further allows for exploration of the interplay between sigma-1 and serotonergic systems [2].

Exploring Neuroprotective and Neurorepair Pathways

YL-0919 has demonstrated significant neuroprotective effects in a controlled cortical impact model of traumatic brain injury, improving both motor and cognitive outcomes and modulating neuroinflammation and BDNF-mTOR signaling. This makes it a valuable chemical probe for research into post-injury neurorepair, blood-brain barrier recovery, and the attenuation of secondary injury cascades [3].

Serotonergic Circuit Mapping without NET/DAT Confounds

Researchers requiring a highly selective serotonergic modulator to dissect 5-HT-specific circuits can employ YL-0919. Its >900-fold selectivity for SERT over NET and >3600-fold selectivity over DAT ensures that observed in vivo effects are primarily driven by the serotonergic system, providing cleaner data than what might be obtained with less selective SNRIs or tricyclic antidepressants [4].

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